molecular formula C12H20O2 B12606085 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 648894-38-6

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid

Cat. No.: B12606085
CAS No.: 648894-38-6
M. Wt: 196.29 g/mol
InChI Key: GERLXFYKBCSENK-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid is a bicyclic monoterpenoid derivative featuring an acetic acid moiety attached to a 1,3,3-trimethylbicyclo[2.2.1]heptane skeleton. This compound is structurally related to borneol and camphor derivatives but differs in substituent placement and functionalization. Its rigid bicyclic framework and carboxylic acid group make it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzyme inhibition or receptor modulation .

Properties

CAS No.

648894-38-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C12H20O2/c1-11(2)8-4-5-12(3,7-8)9(11)6-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

GERLXFYKBCSENK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Fenchyl acetic acid has been investigated for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory properties and can be utilized in the development of analgesic medications.

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of fenchyl acetic acid demonstrated its efficacy in reducing inflammation in animal models. The compound was administered at varying doses, and results indicated a significant decrease in inflammatory markers compared to control groups.

Dosage (mg/kg) Inflammatory Marker Reduction (%)
1025
5045
10060

This data suggests that fenchyl acetic acid could be a candidate for further development in anti-inflammatory therapies.

Fragrance Industry

Fenchyl acetic acid is widely used in the fragrance industry due to its pleasant aroma reminiscent of pine and citrus. It serves as a key ingredient in perfumes and scented products.

Application Example: Perfume Composition

In perfume formulation, fenchyl acetic acid is often combined with other aromatic compounds to enhance scent profiles. A typical formulation might include:

Ingredient Percentage
Fenchyl Acetic Acid15%
Limonene10%
Linalool5%
Ethyl Linalool5%
Alcohol Base65%

This combination showcases how fenchyl acetic acid contributes to the overall fragrance while providing stability and longevity.

Agricultural Applications

Research has shown that fenchyl acetic acid can act as a natural pesticide, effectively repelling certain pests without the harmful effects associated with synthetic chemicals.

Case Study: Pest Repellent Efficacy

An experiment was conducted to evaluate the effectiveness of fenchyl acetic acid against aphids on tomato plants. The results were promising:

Concentration (%) Aphid Population Reduction (%)
0.530
1.050
2.070

The findings indicate that increasing concentrations of fenchyl acetic acid significantly reduce aphid populations, suggesting its potential use as a biopesticide.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related bicyclo[2.2.1]heptane derivatives, focusing on functional groups, stereochemistry, and physicochemical properties.

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Properties/Applications Reference
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid C₁₂H₂₀O₂ Acetic acid 196.29 Potential HDAC6 inhibition, rigid scaffold
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl cyanoacetate C₁₃H₁₉NO₂ Cyanoacetate ester 221.30 Crystallographic stability, synthetic intermediate
Bornyl acetate C₁₂H₂₀O₂ Acetate ester 196.29 Fragrance, anti-inflammatory activity
Butanoic acid 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl ester C₁₅H₂₄O₂ Butanoate ester 236.35 Longer alkyl chain, altered hydrophobicity
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid C₉H₁₄O₂ Acetic acid (simpler bicyclic core) 154.21 Reduced steric hindrance
N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)pyrazole carboxamide (SR144528) C₂₄H₃₄N₂O₂ Pyrazole carboxamide 382.54 Cannabinoid inverse agonist

Functional Group Variations

  • Acetic Acid vs. Ester Derivatives : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, making it suitable for enzyme active-site interactions. In contrast, ester derivatives (e.g., bornyl acetate) exhibit higher volatility and lipid solubility, favoring applications in fragrances or prodrug formulations .
  • Cyanoacetate vs.

Stereochemical Considerations

The bicyclo[2.2.1]heptane core often contains multiple stereocenters. For example, bornyl acetate () has three defined stereocenters, while the target compound’s stereochemistry (1,3,3-trimethyl substitution) may influence its conformational rigidity and binding affinity in biological systems .

Research Findings and Data

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be ~2.5 (similar to bornyl acetate), balancing hydrophobicity for membrane permeability .
  • Thermal Stability: Bicyclic derivatives exhibit higher melting points (e.g., 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl cyanoacetate melts at 98–100°C) due to rigid molecular packing .

Docking Studies

In silico studies () reveal that the bicyclo[2.2.1]heptane group in hydroxamic acids occupies hydrophobic enzyme pockets, enhancing binding affinity for HDAC6 over other isoforms .

Biological Activity

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid, often referred to as a derivative of fenchone, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on antiviral, anti-inflammatory, and insecticidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H20_{20}O2_2 with a molecular weight of approximately 196.286 g/mol. Its structure consists of a bicyclic framework that contributes to its biological interactions.

PropertyValue
Molecular FormulaC12_{12}H20_{20}O2_2
Molecular Weight196.286 g/mol
CAS Number5655-61-8
LogP3.0
Boiling Point193 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid. For instance, research on borneol esters demonstrated significant activity against the Respiratory Syncytial Virus (RSV). The most active derivative exhibited an IC50_{50} of 8.9 µM with a selectivity index (SI) of 111, indicating strong antiviral efficacy compared to standard agents like Ribavirin (IC50_{50} = 80 µM) .

Case Study: RSV Inhibition

In vitro assays showed that the tested compounds inhibited RSV entry by interacting with the viral fusion protein (F), which is critical for viral membrane fusion and subsequent infection . This suggests that similar compounds derived from (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid could be explored for their antiviral properties.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that bicyclic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant in the context of chronic inflammatory diseases.

Insecticidal Activity

Research has indicated that derivatives of bicyclo[2.2.1]heptane exhibit insecticidal properties against pests such as Aphis gossypii (cotton aphid). A study reported the design and synthesis of novel terpenoid ester compounds based on this bicyclic structure that demonstrated effective insecticidal activity . The mechanism is believed to involve disruption of the insect’s nervous system or metabolic processes.

Table: Insecticidal Activity Against Aphis gossypii

Compound NameLC50_{50} (µg/mL)Mechanism of Action
Novel Terpenoid Ester Compound 125Neurotoxic effects
Novel Terpenoid Ester Compound 230Metabolic disruption

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